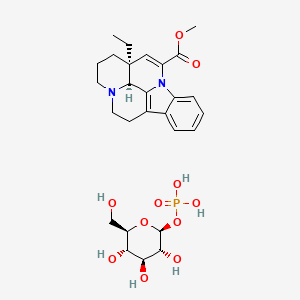
Einecs 265-936-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 265-936-6, also known as Barium Sulfate, is a chemical compound with the molecular formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. Barium Sulfate is widely used in various industries due to its unique properties, such as high density and chemical inertness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium Sulfate can be prepared through several synthetic routes. One common method involves the reaction of Barium Chloride (BaCl₂) with Sodium Sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows:
BaCl2+Na2SO4→BaSO4+2NaCl
This reaction is typically carried out at room temperature, and the resulting Barium Sulfate precipitate is filtered, washed, and dried.
Industrial Production Methods
In industrial settings, Barium Sulfate is often produced as a byproduct of the mining and refining of Barite (Barium Sulfate ore). The ore is crushed and ground, and then subjected to a flotation process to separate the Barium Sulfate from other minerals. The purified Barium Sulfate is then further processed to achieve the desired particle size and purity.
Chemical Reactions Analysis
Types of Reactions
Barium Sulfate is known for its chemical inertness, meaning it does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions.
-
Reduction: : Barium Sulfate can be reduced to Barium Sulfide (BaS) when heated with a reducing agent such as Carbon © at high temperatures:
BaSO4+4C→BaS+4CO
-
Substitution: : Barium Sulfate can undergo ion exchange reactions with other sulfate salts in solution.
Common Reagents and Conditions
Reducing Agents: Carbon, Hydrogen
Reaction Conditions: High temperatures (above 1000°C) for reduction reactions
Major Products Formed
Reduction: Barium Sulfide (BaS)
Substitution: Various sulfate salts depending on the reacting species
Scientific Research Applications
Barium Sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed as a contrast agent in medical imaging, particularly in X-ray and CT scans, due to its high density and opacity to X-rays.
Medicine: Utilized in diagnostic procedures such as barium meals and enemas to visualize the gastrointestinal tract.
Industry: Used as a filler in paints, plastics, and rubber to improve their properties. It is also used in the production of drilling fluids for oil and gas exploration.
Mechanism of Action
In medical imaging, Barium Sulfate works by absorbing X-rays, which allows it to create a contrast on the imaging film or detector. When ingested or administered as an enema, it coats the lining of the gastrointestinal tract, making it visible on X-ray images. This helps in diagnosing various conditions such as blockages, tumors, and abnormalities in the digestive system.
Comparison with Similar Compounds
Barium Sulfate is unique due to its high density, chemical inertness, and opacity to X-rays. Similar compounds include:
Calcium Sulfate (CaSO₄): Also used as a filler and in medical applications, but it is less dense and less effective as a contrast agent.
Strontium Sulfate (SrSO₄): Similar in properties but less commonly used due to its higher cost and lower availability.
Lead Sulfate (PbSO₄): Highly dense and opaque to X-rays, but its toxicity limits its use in medical applications.
Barium Sulfate stands out due to its combination of safety, effectiveness, and availability, making it a preferred choice in various applications.
Properties
CAS No. |
65826-02-0 |
|---|---|
Molecular Formula |
C27H37N2O11P |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H24N2O2.C6H13O9P/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3;2-10H,1H2,(H2,11,12,13)/t19-,21+;2-,3-,4+,5-,6+/m11/s1 |
InChI Key |
IVYZKAJKXRPDKP-CHQOHFEQSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















